molecular formula C21H23N3O2S B2838860 N-(4-methoxyphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 894873-77-9

N-(4-methoxyphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2838860
CAS No.: 894873-77-9
M. Wt: 381.49
InChI Key: GQUWLLVTOFJESL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones to form the quinazoline ring . The spirocyclization and sulfanylacetamide functionalization are achieved through subsequent reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, thereby influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide is unique due to its spirocyclic structure and sulfanylacetamide functional group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other quinazoline derivatives .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-26-16-10-8-15(9-11-16)22-19(25)14-27-20-17-6-2-3-7-18(17)23-21(24-20)12-4-5-13-21/h2-3,6-11,23H,4-5,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUWLLVTOFJESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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